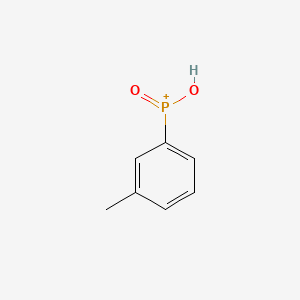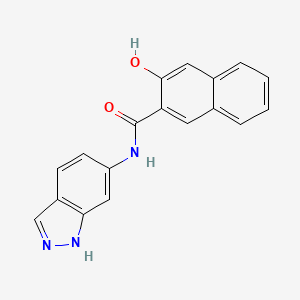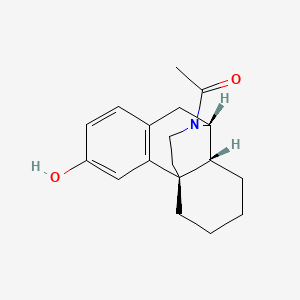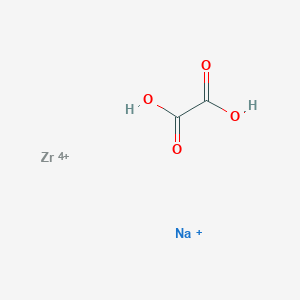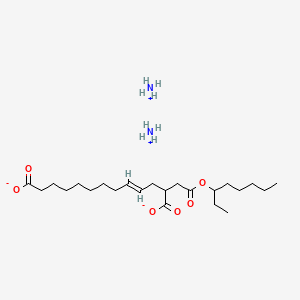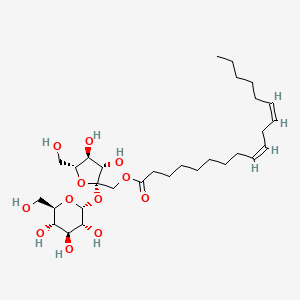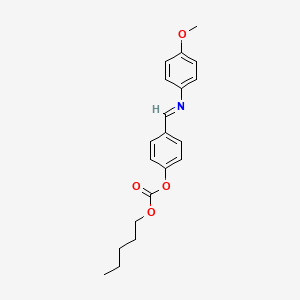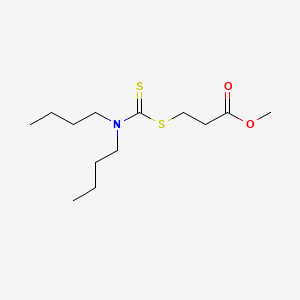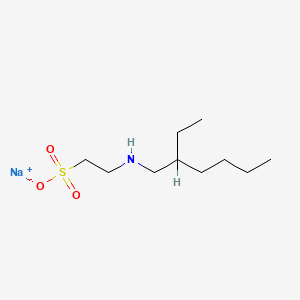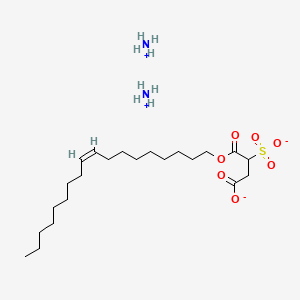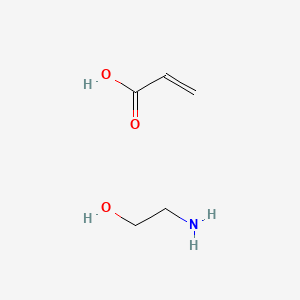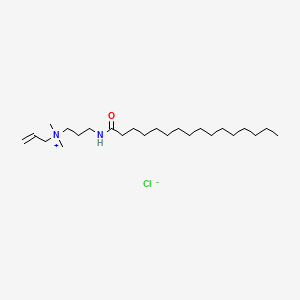
Allyldimethyl(3-((1-oxohexadecyl)amino)propyl)ammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 299-869-9 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use in various industries.
Métodos De Preparación
Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield of the compound.
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations. Solvents and other reaction media are chosen based on their compatibility with the reactants and products.
Análisis De Reacciones Químicas
EINECS 299-869-9 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific structure of the compound.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of simpler compounds or the addition of hydrogen atoms.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for these reactions include halogens, acids, and bases.
Aplicaciones Científicas De Investigación
EINECS 299-869-9 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, EINECS 299-869-9 is used to study its effects on different biological systems. It may be used in assays to understand its interaction with enzymes and other biomolecules.
Industry: EINECS 299-869-9 is used in various industrial processes, including the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of EINECS 299-869-9 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects of the compound.
Comparación Con Compuestos Similares
EINECS 299-869-9 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
EINECS 299-870-0: This compound has a similar structure but differs in its functional groups, leading to different chemical properties and applications.
EINECS 299-871-1: Another related compound with variations in its molecular structure, resulting in distinct reactivity and uses.
The unique features of EINECS 299-869-9, such as its specific functional groups and reactivity, make it valuable for certain applications that other similar compounds may not be suitable for.
Propiedades
Número CAS |
93917-89-6 |
|---|---|
Fórmula molecular |
C24H49ClN2O |
Peso molecular |
417.1 g/mol |
Nombre IUPAC |
3-(hexadecanoylamino)propyl-dimethyl-prop-2-enylazanium;chloride |
InChI |
InChI=1S/C24H48N2O.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-20-24(27)25-21-19-23-26(3,4)22-6-2;/h6H,2,5,7-23H2,1,3-4H3;1H |
Clave InChI |
BTOTWQWWTSPKAK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC=C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


